molecular formula C13H12N2 B3357338 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- CAS No. 72395-24-5

7H-Pyrrolo[2,3-h]quinoline, 8-ethyl-

Cat. No.: B3357338
CAS No.: 72395-24-5
M. Wt: 196.25 g/mol
InChI Key: RKXQYXXCLFLENR-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and functional properties. The structure of 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- includes a fused pyrrole and quinoline ring system, with an ethyl group attached at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- can be achieved through various synthetic routes. One common method involves the use of aza-Nazarov cyclization, where an α,β-unsaturated isoquinoline ketone reacts with a sulfonamide under acidic conditions . Another approach is the Friedländer condensation, which involves the reaction of an o-aminoaryl ketone with an α-methylene ketone .

Industrial Production Methods

Industrial production of 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- typically employs metal-free catalytic systems. For instance, a one-pot synthesis using organocatalyzed tandem reactions has been developed. This method involves the sequential catalysis by an amine and a heterocyclic carbene, followed by cycloaddition and aromatization steps .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like (diacetoxyiodo)benzene.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: Electrophilic substitution reactions are common, especially at the quinoline ring.

Common Reagents and Conditions

    Oxidation: (Diacetoxyiodo)benzene in the presence of a base like 4-dimethylaminopyridine.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl-, which can exhibit different biological activities and functional properties .

Scientific Research Applications

7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- stands out due to its unique substitution pattern and the presence of an ethyl group at the 8th position, which can influence its biological activity and functional properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a compound of significant interest in scientific research .

Properties

IUPAC Name

8-ethyl-7H-pyrrolo[2,3-h]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-2-10-8-11-12(15-10)6-5-9-4-3-7-14-13(9)11/h3-8,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXQYXXCLFLENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358978
Record name 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72395-24-5
Record name 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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